molecular formula C15H13ClN2S B2799078 N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine CAS No. 284674-30-2

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine

Cat. No.: B2799078
CAS No.: 284674-30-2
M. Wt: 288.79
InChI Key: RLZINRKDFUDZLH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine is an organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring system substituted with a 4-chlorobenzyl group. Benzothiazines are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-aminobenzothiazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated benzothiazine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its antimicrobial and antifungal properties.

    Medicine: Research has focused on its potential as a therapeutic agent for treating bacterial infections and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as beta-lactamases, which are involved in bacterial resistance to antibiotics. By binding to the active site of these enzymes, the compound prevents the hydrolysis of beta-lactam antibiotics, thereby enhancing their efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine
  • 4-chlorobenzyl chloride
  • N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide

Uniqueness

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-13-7-5-11(6-8-13)9-17-15-18-14-4-2-1-3-12(14)10-19-15/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZINRKDFUDZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=NCC3=CC=C(C=C3)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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